Growth hormone, human

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Human growth hormone, also known as somatotropin, is a peptide hormone secreted by the anterior lobe of the pituitary gland. It plays a crucial role in stimulating growth, cell reproduction, and cell regeneration in humans and other animals. This hormone is vital for normal physical growth in children and continues to have significant metabolic effects throughout adulthood .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Human growth hormone is typically produced using recombinant DNA technology. The gene encoding human growth hormone is inserted into a plasmid vector, which is then introduced into a host organism, commonly Escherichia coli. The bacteria are cultured under specific conditions to express the hormone, which is then extracted and purified .

Industrial Production Methods

In industrial settings, the production of human growth hormone involves large-scale fermentation processes. The recombinant bacteria are grown in bioreactors, where conditions such as temperature, pH, and nutrient supply are carefully controlled to optimize hormone production. The hormone is then purified using techniques such as affinity chromatography and ion-exchange chromatography .

Analyse Des Réactions Chimiques

Types of Reactions

Human growth hormone undergoes various chemical reactions, including oxidation, reduction, and hydrolysis. These reactions can affect the stability and activity of the hormone .

Common Reagents and Conditions

Oxidation: This reaction can occur in the presence of oxidizing agents such as hydrogen peroxide, leading to the formation of disulfide bonds.

Reduction: Reducing agents like dithiothreitol can break disulfide bonds, altering the hormone’s structure.

Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of peptide bonds, resulting in the degradation of the hormone.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and hydrolyzed forms of the hormone, which can have different biological activities and stabilities .

Applications De Recherche Scientifique

Mécanisme D'action

Human growth hormone exerts its effects through both direct and indirect mechanisms:

Direct Effects: The hormone binds to growth hormone receptors on target cells, activating intracellular signaling pathways that promote growth and metabolism.

Indirect Effects: Human growth hormone stimulates the liver to produce insulin-like growth factor 1 (IGF-1), which mediates many of the hormone’s growth-promoting effects.

Comparaison Avec Des Composés Similaires

Human growth hormone can be compared with other growth-promoting compounds such as:

Insulin-like Growth Factor 1 (IGF-1): While both human growth hormone and IGF-1 promote growth, IGF-1 primarily mediates the effects of human growth hormone and has a more direct role in stimulating cell proliferation.

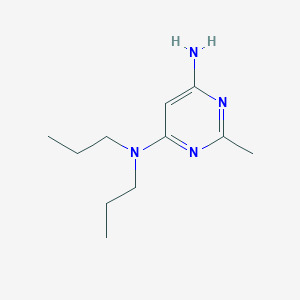

MK-677 (Ibutamoren): This compound is a growth hormone secretagogue that stimulates the release of endogenous growth hormone. .

Human growth hormone is unique in its dual role of direct action on target tissues and indirect action through IGF-1 production, making it a versatile and powerful growth-promoting agent .

Propriétés

Numéro CAS |

9002-72-6 |

|---|---|

Formule moléculaire |

C72H132 |

Poids moléculaire |

997.8 g/mol |

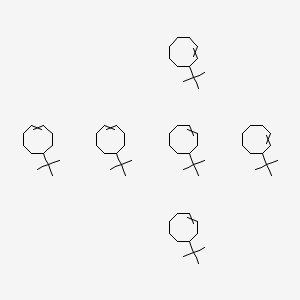

Nom IUPAC |

3-tert-butylcyclooctene;4-tert-butylcyclooctene;5-tert-butylcyclooctene |

InChI |

InChI=1S/6C12H22/c6*1-12(2,3)11-9-7-5-4-6-8-10-11/h2*7,9,11H,4-6,8,10H2,1-3H3;2*5,7,11H,4,6,8-10H2,1-3H3;2*4-5,11H,6-10H2,1-3H3 |

Clé InChI |

JBUMAHXQYQFIDW-UHFFFAOYSA-N |

SMILES canonique |

CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCC=CCC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCC=CC1.CC(C)(C)C1CCCCCC=C1.CC(C)(C)C1CCCCCC=C1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(Pyridin-2-ylmethyl)-1-([6-(trifluoromethyl)pyridin-3-YL]methyl)-1,4-diazepan-5-one](/img/structure/B13404946.png)

![2-Perfluorohexyl-[1,1-2H2]-[1,2-13C2]-ethanol](/img/structure/B13404974.png)

![5-Nitro[1,1'-biphenyl]-2,2'-diamine](/img/structure/B13404983.png)

![1-Oxaspiro[4.5]deca-6,9-dien-8-one, 7-fluoro-](/img/structure/B13404998.png)

![Cyclobutanemethanamine, [1-(4-chlorophenyl)]-a-(2-methylpropyl)](/img/structure/B13405004.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)

![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)